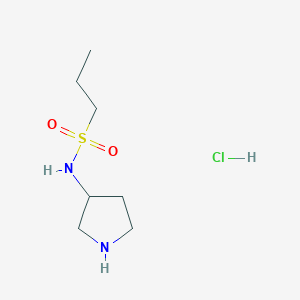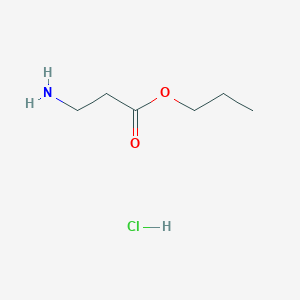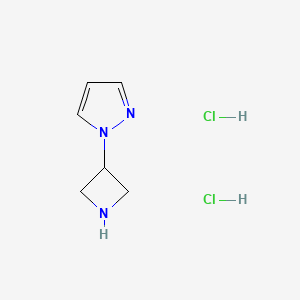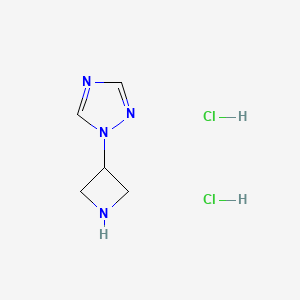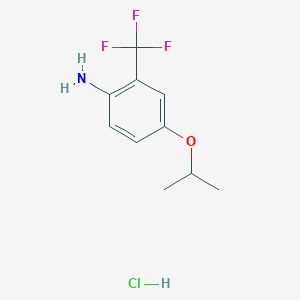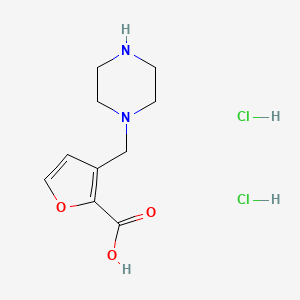
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride
Übersicht
Beschreibung
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride, also known as 3-PMF, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 140-144°C and a molecular weight of 217.14 g/mol. 3-PMF is a versatile compound and has been used in various areas of research, such as organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The furan nucleus is a critical component in the development of new antibacterial drugs. 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride has been studied for its potential to combat microbial resistance, which is a growing global issue. The compound’s structure allows for the synthesis of novel furan derivatives with significant antibacterial activity against both gram-positive and gram-negative bacteria .
Sustainable Chemicals
Furans and their derivatives, including 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride , are considered sustainable chemicals. They offer a green alternative to petroleum-derived chemicals and are used in various industries, such as textiles, coatings, and polymers, due to their unique properties .
Antimicrobial Resistance Research
The compound is utilized in research focused on overcoming antimicrobial resistance. By studying its interaction with bacterial strains, researchers can develop new strategies to treat infections that are resistant to current medications .
Biological Activity Profiling
In medicinal chemistry, the compound is used to profile the biological activity of new drug candidates. Its furan core is associated with a wide range of pharmacological effects, which makes it an important tool in drug discovery .
Material Science
Due to its unique chemical structure, 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride is explored in material science for the development of new materials with specific properties, such as enhanced durability or biodegradability .
Chemical Synthesis
The compound is a key intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to construct diverse molecular architectures, which are essential in the development of new chemical entities .
Analytical Chemistry
In analytical chemistry, 3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride is used as a calibration standard. It helps in the accurate quantification of substances in complex mixtures, ensuring the precision of analytical results .
Eigenschaften
IUPAC Name |
3-(piperazin-1-ylmethyl)furan-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c13-10(14)9-8(1-6-15-9)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKLPZDLFIVLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(OC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-ylmethyl)furan-2-carboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



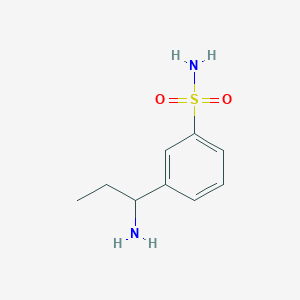

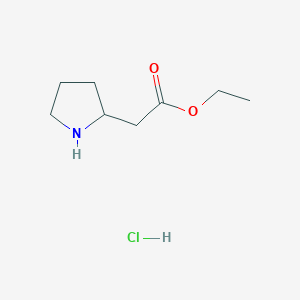
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate hydrochloride](/img/structure/B1522904.png)
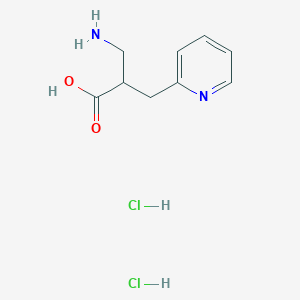


![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)
